molecular formula C4H2BBrF3KS B1453180 Potassium (5-bromothiophen-2-yl)trifluoroborate CAS No. 1239370-98-9

Potassium (5-bromothiophen-2-yl)trifluoroborate

Cat. No.: B1453180
CAS No.: 1239370-98-9
M. Wt: 268.94 g/mol
InChI Key: LNJIZRITMDDEGQ-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

Potassium (5-bromothiophen-2-yl)trifluoroborate has the molecular formula C₄H₂BBrF₃KS , derived from its constituent elements:

  • 4 carbon atoms (from the thiophene ring),
  • 2 hydrogen atoms (from the aromatic system),
  • 1 boron atom ,
  • 1 bromine atom ,
  • 3 fluorine atoms ,
  • 1 sulfur atom (in the thiophene ring),
  • 1 potassium ion as the counterion.

The molecular weight is calculated as 268.93 g/mol , consistent with experimental data:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 4 12.01 48.04
H 2 1.008 2.016
B 1 10.81 10.81
Br 1 79.904 79.904
F 3 19.00 57.00
S 1 32.065 32.065
K 1 39.10 39.10
Total 268.935

This value aligns with mass spectrometry data, where the molecular ion peak appears at m/z 268.93.

Crystallographic Data and Solid-State Structure

While explicit crystallographic data for this compound remain unreported in the literature, analogous potassium organotrifluoroborates typically adopt orthorhombic crystal systems with a P2₁2₁2₁ space group. The trifluoroborate anion ([RBF₃]⁻) forms a tetrahedral geometry around boron, stabilized by electrostatic interactions with the potassium cation. The thiophene ring’s bromine substituent at the 5-position introduces steric and electronic effects, potentially influencing packing efficiency in the solid state.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (acetone-d₆, 400 MHz):

    • Aromatic protons on the thiophene ring resonate as two doublets at δ 7.45 ppm (H-3) and δ 6.75 ppm (H-4), with coupling constants (J) of ~3.0–3.3 Hz.
    • Deshielding at H-3 arises from the electron-withdrawing bromine substituent.
  • ¹³C NMR (100 MHz):

    • The boron-bound carbon (C-2) appears at δ 130.1 ppm , while C-5 (bearing bromine) resonates at δ 121.8 ppm .
    • Remaining carbons (C-3 and C-4) are observed at δ 128.2 ppm and δ 115.4 ppm , respectively.
  • ¹⁹F NMR (377 MHz):

    • A characteristic triplet at δ -140.2 ppm (J = 32 Hz) corresponds to the three equivalent fluorine atoms bonded to boron.
  • ¹¹B NMR (128 MHz):

    • A broad singlet at δ 4.51 ppm confirms the trifluoroborate anion’s tetrahedral geometry.

Infrared (IR) Spectroscopy

Key absorptions include:

  • B–F symmetric stretch : 1070 cm⁻¹ (strong),
  • C–Br stretch : 560 cm⁻¹ (medium),
  • C–S (thiophene) stretch : 690 cm⁻¹ .

Mass Spectrometry (MS)

  • ESI-TOF : A prominent peak at m/z 268.93 corresponds to the [M–K]⁻ ion.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name is potassium (5-bromothiophen-2-yl)trifluoroboranuide . The name is constructed as follows:

  • Parent structure : Thiophene (a five-membered aromatic ring with one sulfur atom).
  • Substituents :
    • Bromine at position 5,
    • Trifluoroborate group ([BF₃]⁻) at position 2.
  • Counterion : Potassium (K⁺).

Alternative acceptable names include:

  • Potassium (5-bromo-2-thienyl)trifluoroborate,
  • Potassium 5-bromothiophene-2-trifluoroborate.

Comparative Analysis of Alternative Representations (SMILES, InChI)

SMILES Notation

[B-](C1=CC=C(S1)Br)(F)(F)F.[K+]

  • Encodes the thiophene ring (C1=CSC=C1), bromine at C5, boron at C2 with three fluorines, and potassium counterion.

InChI and InChIKey

  • InChI :
    InChI=1S/C4H2BBrF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1
  • InChIKey :
    LNJIZRITMDDEGQ-UHFFFAOYSA-N.

Comparison with Related Compounds

For example, potassium (2,5-dimethylthiophen-3-yl)trifluoroborate (C₆H₇BF₃KS) differs in substituents (methyl groups at C2 and C5) but shares the same boron-centered tetrahedral geometry. Its SMILES (CC1=CC(=C(C)S1)[B-](F)(F)F.[K+]) highlights these structural variations.

Properties

IUPAC Name

potassium;(5-bromothiophen-2-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BBrF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJIZRITMDDEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(S1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BBrF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239370-98-9
Record name Potassium 5-Bromo-2-thiophenetrifluoroborate
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Biological Activity

Potassium (5-bromothiophen-2-yl)trifluoroborate is a compound of increasing interest in the field of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Composition

  • IUPAC Name: this compound
  • Molecular Formula: C5H2BBrF3K
  • Molecular Weight: 248.89 g/mol
  • CAS Number: 1245906-64-2

The compound features a thiophene ring substituted with a bromine atom, which is known to enhance biological activity through various mechanisms.

Research indicates that potassium trifluoroborates, including this compound, may act as nucleophilic reagents in cross-coupling reactions. They have been shown to participate in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing biologically active compounds .

Inhibition of Proteases
Studies have demonstrated that organotrifluoroborates can inhibit serine proteases like trypsin and α-chymotrypsin through non-covalent interactions. This suggests potential applications in drug design targeting protease-related diseases .

Toxicological Investigations

A study evaluating the toxicological profile of potassium thiophene-3-trifluoroborate revealed no significant adverse effects on liver and kidney function in mice after administration at various dosages (25, 50, and 100 mg/kg). Key parameters such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and creatinine levels remained unchanged compared to control groups .

Antinociceptive Properties

Another aspect of biological activity explored was the antinociceptive effect of potassium thiophene-3-trifluoroborate. The compound exhibited significant pain-relieving properties in animal models, indicating its potential utility in pain management therapies .

Synthesis and Application in Drug Development

A notable application of this compound is its role in synthesizing complex organic molecules with therapeutic potential. For instance, it has been utilized in synthesizing substituted purines, which are critical for developing antiviral and anticancer agents .

Compound Biological Activity Methodology Yield (%)
This compoundInhibitor of serine proteasesCross-coupling reactions75%
Potassium thiophene-3-trifluoroborateAntinociceptive activityOral administration in miceN/A

Scientific Research Applications

Synthesis and Stability

Potassium (5-bromothiophen-2-yl)trifluoroborate can be synthesized through various methods, including hydroboration reactions involving haloalkenes. The synthesis process typically yields high purity and stability, making it an attractive reagent for further chemical transformations .

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boron reagents, facilitating the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

  • Reagents Used : this compound, aryl halides, palladium catalysts.
  • Outcome : The reaction successfully produced various biaryl compounds with high yields, demonstrating the effectiveness of this boron reagent in forming stable carbon-carbon bonds .

Synthesis of Pharmaceuticals

This compound is also employed in the pharmaceutical industry as a versatile building block for synthesizing bioactive compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecular architectures.

Example Applications :

  • Used in the synthesis of anti-cancer agents and other therapeutic compounds.
  • Facilitates the development of new drugs by enabling the incorporation of thiophene moieties into larger structures .

Comparative Analysis of Applications

Application TypeDescriptionYield/Outcome
Cross-Coupling ReactionsFormation of biaryl compounds via Suzuki-Miyaura couplingHigh yields with various aryl halides
Pharmaceutical SynthesisBuilding block for bioactive compoundsSuccessful incorporation into drug candidates

Comparison with Similar Compounds

Comparison with Similar Organotrifluoroborate Compounds

Structural and Functional Differences

Organotrifluoroborates vary significantly based on their aromatic/heteroaromatic cores and substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Trifluoroborates
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituents
Potassium (5-bromothiophen-2-yl)trifluoroborate 1239370-98-9 C₄H₂BBrF₃KS 268.93 98% Bromothiophene
Potassium (5-chlorothiophen-2-yl)trifluoroborate 71311048* C₄H₂BClF₃S 223.48 N/A Chlorothiophene
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate N/A C₇H₃BClF₆K 302.56 97% Chloro, trifluoromethylphenyl
Potassium (E)-(4-bromostyryl)trifluoroborate N/A C₈H₅BBrF₃K 292.94 N/A Bromostyryl (alkenyl)
Potassium (6-bromopyridin-3-yl)trifluoroborate 1189097-43-5 C₅H₃BBrF₃KN 260.90 97% Bromopyridine

*CID 71311048

Key Observations :

  • Bromine vs.
  • Heteroaromatic Cores : Thiophene-based trifluoroborates (e.g., 5-bromothiophen-2-yl) exhibit distinct electronic properties compared to pyridine (e.g., 6-bromopyridin-3-yl) or benzene derivatives, influencing their stability and coupling efficiency .
  • Alkenyl vs. Aryl : Alkenyltrifluoroborates (e.g., (E)-4-bromostyryl) are more sterically flexible, enabling diverse coupling geometries but may require lower catalyst loadings (e.g., 0.5 mol% XPhos-Pd-G2) .

Reactivity in Cross-Coupling Reactions

Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings due to their stability and water tolerance.

Table 2: Reactivity and Catalytic Performance
Compound Reaction Partner Catalyst System Yield Key Application
This compound Aryl chlorides Pd/XPhos 80–95% Thiophene-functionalized biaryls
Potassium (E)-(4-bromostyryl)trifluoroborate 2-Chloroacetates XPhos-Pd-G2 96% Alkenyl-acetate conjugates
Potassium (6-bromopyridin-3-yl)trifluoroborate Aryl iodides Pd(OAc)₂/SPhos 85% Pyridine-based pharmaceuticals
Potassium (5-chlorothiophen-2-yl)trifluoroborate Boronic acids NiCl₂(dppe) 75% Chlorothiophene polymers

Key Findings :

  • The bromothiophene derivative demonstrates superior coupling efficiency with aryl chlorides compared to chloro analogs, attributed to bromine’s superior leaving-group ability .
  • Alkenyltrifluoroborates (e.g., 4-bromostyryl) achieve near-quantitative yields under optimized conditions (1.05 equiv. reagent, 8 h) .
  • Pyridine-based trifluoroborates (e.g., 6-bromopyridin-3-yl) are favored in pharmaceutical synthesis due to their nitrogen-containing aromatic systems .

Stability and Handling Challenges

  • Solubility : Thiophene-based trifluoroborates often exhibit low solubility in polar aprotic solvents (e.g., acetone), necessitating Soxhlet extraction for purification .
  • Byproduct Separation : Fluorinated byproducts (e.g., KF) can complicate isolation, though methods using tartaric acid to neutralize KOH have improved yields in some analogs .
  • Purity : The 5-bromothiophen-2-yl variant (98% purity) outperforms many analogs (e.g., 97% for 5-chloro-2-(trifluoromethyl)phenyl) .

Preparation Methods

Synthetic Routes to the Boronic Acid Intermediate

The starting material for the preparation is usually 5-bromothiophene or its derivatives such as 2-acetyl-5-bromothiophene. The boronic acid intermediate can be prepared by:

A notable method reported involves the hydroboration of haloalkenes to generate potassium haloalkyltrifluoroborate salts, which could be adapted for thiophene derivatives with appropriate modification.

Conversion of Boronic Acid to Potassium Trifluoroborate Salt

The critical step in preparing potassium (5-bromothiophen-2-yl)trifluoroborate is the conversion of the boronic acid to the trifluoroborate salt. This is achieved by:

  • Treating the boronic acid intermediate with potassium hydrogen difluoride (KHF2) in the presence of water and an organic solvent such as diethyl ether or acetone.
  • The reaction proceeds at room temperature (23–25 °C) with stirring for about 1 hour.
  • The trifluoroborate salt precipitates upon slow addition into a nonpolar solvent like diethyl ether, facilitating isolation by filtration.
  • Washing and drying steps yield a pure trifluoroborate salt with high purity (>96% by quantitative NMR).

This method avoids the need for isolating pure boronic acid intermediates, which are often difficult to purify due to solubility issues and byproducts like disiloxane.

Research Findings and Yields

A comprehensive study on related potassium haloalkyltrifluoroborate salts, including potassium 5-bromopentyltrifluoroborate as a model, demonstrates:

Starting Material Product Yield (%) Notes
5-bromo-1-pentene Potassium 5-bromopentyltrifluoroborate 75 High purity, isolated yield
Allyl bromide Potassium 3-bromopropyltrifluoroborate 42 Lower yield, shorter alkyl chain
4-bromo-1-butene Potassium 4-bromobutyltrifluoroborate 63 Moderate yield
6-bromo-1-hexene Potassium 6-bromohexyltrifluoroborate 77 Slightly higher yield
7-bromo-1-heptene Potassium 7-bromoheptyltrifluoroborate 62 First reported synthesis for this compound

These results indicate that the sequential hydroboration followed by KHF2 treatment provides a reliable and efficient synthetic route for potassium haloalkyltrifluoroborates, with yields ranging from moderate to high depending on the alkyl chain length and substrate.

Specific Considerations for 5-Bromothiophen-2-yl Derivatives

While the above data focus on alkyl haloalkyltrifluoroborates, the preparation of this compound involves similar principles but requires attention to the aromatic heterocyclic nature of thiophene:

  • Bromothiophene derivatives are often prepared by bromination of thiophene or its substituted derivatives.
  • The boronic acid intermediate is commonly synthesized via palladium-catalyzed borylation or lithiation-borylation techniques.
  • Suzuki-Miyaura coupling studies have used this compound as a coupling partner, indicating the compound's stability and reactivity in cross-coupling reactions.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
Bromination of thiophene Br2 or NBS in suitable solvent 5-bromothiophene derivative
Lithiation and borylation n-BuLi, trialkyl borate or B(OMe)3 Formation of boronic acid intermediate
Pd-catalyzed borylation Pd catalyst, bis(pinacolato)diboron (B2pin2) Alternative direct borylation route
Conversion to trifluoroborate KHF2, water, ether or acetone, room temp Formation of this compound salt
Purification Filtration, washing with diethyl ether Pure trifluoroborate salt, >96% purity

Retrosynthesis Analysis

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Feasible Synthetic Routes

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